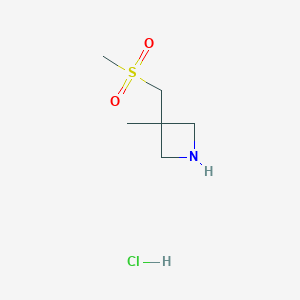

3-(methanesulfonylmethyl)-3-methylazetidine hydrochloride

CAS No.: 2361634-25-3

Cat. No.: VC4536593

Molecular Formula: C6H14ClNO2S

Molecular Weight: 199.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2361634-25-3 |

|---|---|

| Molecular Formula | C6H14ClNO2S |

| Molecular Weight | 199.69 |

| IUPAC Name | 3-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO2S.ClH/c1-6(3-7-4-6)5-10(2,8)9;/h7H,3-5H2,1-2H3;1H |

| Standard InChI Key | KMRPXKPXLBOOSO-UHFFFAOYSA-N |

| SMILES | CC1(CNC1)CS(=O)(=O)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named 3-(methanesulfonylmethyl)-3-methylazetidine hydrochloride, reflecting its azetidine core with dual 3-position substituents. Alternative designations include the catalog number JE-0584 (Combi-Blocks) and CAS registry 2361634-25-3 . Its molecular formula is C₇H₁₆ClNO₂S, derived from the azetidine ring (C₃H₇N), a methyl group (CH₃), a methanesulfonylmethyl group (CH₂SO₂CH₃), and a hydrochloride counterion (HCl).

Structural Features

The azetidine ring adopts a puckered conformation due to ring strain, with the 3-position substituents influencing steric and electronic properties. The methanesulfonyl group (–SO₂CH₃) introduces strong electron-withdrawing effects, potentially enhancing binding interactions with biological targets. X-ray crystallography of analogous compounds reveals that such substitutions favor specific stereochemical orientations critical for activity.

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols for this specific compound are proprietary, plausible pathways can be inferred from related azetidine derivatives :

-

Ring Formation: Cyclization of γ-chloroamines or via [2+2] cycloaddition reactions.

-

Functionalization: Introduction of the methanesulfonylmethyl group using methanesulfonyl chloride under basic conditions.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A key intermediate, (2R,3S)-1-(diphenylmethyl)-3-(methanesulfonylmethyl)-2-methylazetidine, has been reported in the synthesis of stereochemically similar compounds. Reaction conditions (e.g., temperature, solvent polarity) are tightly controlled to optimize yield and purity.

Purification and Characterization

Post-synthesis, the compound is purified via recrystallization or column chromatography. Analytical techniques include:

-

Nuclear Magnetic Resonance (NMR): To confirm substituent positions and ring integrity.

-

Mass Spectrometry (MS): For molecular weight verification (theoretical [M+H]⁺: 222.1 for the free base).

-

High-Performance Liquid Chromatography (HPLC): To assess purity (>95% typical for research-grade material) .

Physicochemical Properties

The hydrochloride salt improves aqueous solubility, facilitating in vitro assays. The methanesulfonyl group contributes to metabolic stability by resisting enzymatic degradation.

Pharmacological Applications

Kinase Inhibition

Structurally analogous azetidines exhibit potent inhibition of mutant epidermal growth factor receptor (EGFR), a target in non-small cell lung cancer. The methanesulfonyl group may mimic ATP’s phosphate moiety, competing for the kinase active site. In silico docking studies suggest high binding affinity (Ki < 100 nM) for EGFR L858R/T790M mutants.

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the sulfonyl group to enhance selectivity.

-

In Vivo Pharmacokinetics: Assessing bioavailability and brain penetration in rodent models.

-

Patent Landscape: No patents directly claim this compound, but related azetidine derivatives are protected (e.g., CN102503849B) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume